molecular formula C20H14N2O3S B2465159 N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]furan-2-carboxamide CAS No. 313274-63-4

N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]furan-2-carboxamide

Cat. No.: B2465159
CAS No.: 313274-63-4
M. Wt: 362.4
InChI Key: RHJINJWGGPQKCU-UHFFFAOYSA-N
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Description

“N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]furan-2-carboxamide” is a compound that belongs to the class of thiazoles . Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .


Synthesis Analysis

The synthesis of this compound involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The compound is a white solid with a melting point of 153–155 °C .


Molecular Structure Analysis

The molecular structure of this compound includes a thiazole ring, which contains sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring indicates more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .


Chemical Reactions Analysis

Thiazoles can undergo various chemical reactions due to the presence of sulfur and nitrogen in their structure . The substituents at position-2 and -4 may not only alter the orientation types but also shield the nucleophilicity of nitrogen .


Physical And Chemical Properties Analysis

The compound is a white solid with a melting point of 153–155 °C . The calculated elemental composition for C 18 H 12 ClF 3 N 2 O 2 S is: C, 52.37; H, 2.93; N, 6.79 .

Scientific Research Applications

Synthesis and Chemical Reactivity

  • Synthesis Techniques : Research has explored the synthesis of compounds similar to N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]furan-2-carboxamide, utilizing acylation and oxidation processes. For instance, acylation of 1,3-benzothiazol-6-amine with furan-2-carbonyl chloride followed by treatment with P2S5 in anhydrous toluene has been used to create related thioamides, which are then oxidized to form thiazole compounds (Aleksandrov et al., 2021).

  • Electrophilic Substitution Reactions : These synthesized thiazole-based compounds are subject to various electrophilic substitution reactions like bromination, nitration, and acylation. These reactions predominantly occur at specific positions of the furan ring, demonstrating the compound's reactivity and potential for further chemical modifications (Aleksandrov et al., 2017).

Biological Activity and Applications

  • Antimicrobial Activity : A study on a thiazole-based heterocyclic amide similar to this compound showed promising antimicrobial activity against a range of microorganisms, including Gram-negative and Gram-positive bacteria, as well as fungi. This suggests potential applications in pharmacological and medical fields, especially in developing new antimicrobial agents (Cakmak et al., 2022).

  • Fungicidal Activity : Structural analogs of this compound have been synthesized and tested for fungicidal activity, revealing significant effectiveness against various fungal pathogens. This highlights the compound's potential utility in agricultural and horticultural applications (Banba et al., 2013).

  • Bio-imaging Applications : Derivatives of similar compounds have been developed as fluorescent chemosensors for detecting ions like Cd2+ and CN−. These sensors are useful in environmental monitoring and bio-imaging applications, offering potential for live cell and organismal imaging (Ravichandiran et al., 2020).

  • Anticancer Potential : Thiazole derivatives, related to this compound, have shown potential in inhibiting cancer cell growth. Studies have indicated their effectiveness against various cancer cell lines, suggesting their potential as antineoplastic agents (Shalai et al., 2021).

Properties

IUPAC Name

N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2O3S/c23-19(18-7-4-12-24-18)22-20-21-17(13-26-20)14-8-10-16(11-9-14)25-15-5-2-1-3-6-15/h1-13H,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHJINJWGGPQKCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)C3=CSC(=N3)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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